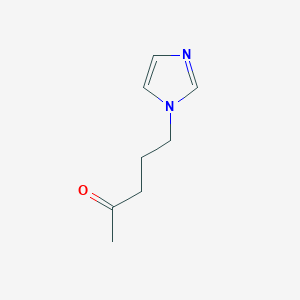

5-(1H-Imidazol-1-yl)pentan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-imidazol-1-ylpentan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-8(11)3-2-5-10-6-4-9-7-10/h4,6-7H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQRGMYCLLGSBTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCN1C=CN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30503650 | |

| Record name | 5-(1H-Imidazol-1-yl)pentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65660-47-1 | |

| Record name | 5-(1H-Imidazol-1-yl)pentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 5 1h Imidazol 1 Yl Pentan 2 One

De Novo Synthetic Routes to the Imidazole-Pentanone Core

De novo synthesis involves the construction of the imidazole (B134444) ring from acyclic precursors that already contain or will form the pentanone side chain. This approach allows for significant structural variation by modifying the initial building blocks.

Cyclization Strategies for Imidazole Ring Formation in Alkyl Ketones

A classic and versatile method for forming the imidazole ring is the Debus-Radziszewski imidazole synthesis. wikipedia.orgslideshare.net This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). slideshare.net To apply this to the synthesis of 5-(1H-Imidazol-1-yl)pentan-2-one, a γ-keto-aldehyde such as 4-oxohexanal could serve as the dicarbonyl component. The reaction would proceed by condensing the γ-keto-aldehyde with formaldehyde (as the aldehyde component) and ammonia. The keto group on the pentanal backbone remains intact while the aldehyde and the adjacent ketone participate in the cyclization to form the imidazole ring.

The general mechanism involves two main stages. First, the dicarbonyl compound condenses with ammonia to form a diimine intermediate. wikipedia.org Subsequently, this diimine reacts with the aldehyde to complete the imidazole ring. wikipedia.org While this reaction is of industrial importance, it can sometimes result in low yields and side reactions. ijprajournal.comscribd.com Various modifications have been developed to improve yields and reaction conditions, such as using catalysts like silicotungstic acid or employing microwave irradiation to reduce reaction times. ijprajournal.com

Table 1: Examples of Modified Debus-Radziszewski Reaction Conditions

| Catalyst/Condition | Reactants | Solvent | Yield | Reference |

|---|---|---|---|---|

| Lactic Acid | Aromatic aldehyde, Benzil, Ammonium acetate | - | 92% | ijprajournal.com |

| Silicotungstic Acid (7.5%) | Benzyl, Ammonium acetate, Aromatic aldehydes | Ethanol | High | ijprajournal.com |

Carbon-Carbon Bond Formation Methodologies

Another approach involves the free-radical initiated addition of aldehydes to maleic esters. tandfonline.com These methods provide a framework for assembling the carbon skeleton of the pentanone moiety before the imidazole ring is formed.

Functional Group Interconversion at the Pentanone Moiety

An alternative de novo strategy involves synthesizing a precursor molecule, such as 5-(1H-imidazol-1-yl)pentan-2-ol, and then converting the alcohol functional group into the target ketone. The oxidation of secondary alcohols to ketones is a fundamental and highly efficient transformation in organic synthesis. chemistryviews.orglibretexts.org A wide array of reagents can accomplish this conversion, offering chemists flexibility based on substrate tolerance and desired reaction conditions. youtube.comorganic-chemistry.org

Common oxidizing agents include chromium-based reagents like Jones reagent (CrO₃ in H₂SO₄/acetone) and pyridinium chlorochromate (PCC). libretexts.orgyoutube.com Milder, more modern alternatives include the Swern oxidation (using dimethyl sulfoxide and oxalyl chloride) and the Dess-Martin periodinane oxidation. chemistryviews.orgyoutube.com The choice of reagent depends on the presence of other sensitive functional groups in the molecule. For this specific target, most standard oxidants would be effective. chemguide.co.uk

Table 2: Common Reagents for the Oxidation of Secondary Alcohols to Ketones

| Reagent | Typical Conditions | Notes | Reference |

|---|---|---|---|

| Jones Reagent (CrO₃/H₂SO₄) | Acetone (B3395972), 0°C to RT | Strong oxidant, acidic conditions | libretexts.orgyoutube.com |

| Pyridinium Chlorochromate (PCC) | Dichloromethane, RT | Milder than Jones, avoids over-oxidation | chemistryviews.org |

| Swern Oxidation (DMSO, (COCl)₂) | Dichloromethane, -78°C, followed by base | Mild, avoids heavy metals | chemistryviews.orgyoutube.com |

Precursor-Based Synthesis and Derivatization

This synthetic approach begins with a pre-formed imidazole ring and focuses on attaching the pentan-2-one side chain. This is often a more direct and efficient strategy.

Utilization of Imidazole Derivatives as Starting Materials

The most direct precursor-based method is the N-alkylation of imidazole. nih.gov This reaction involves treating imidazole with an alkyl halide, such as 5-chloro-2-pentanone or 5-bromo-2-pentanone, typically in the presence of a base. ciac.jl.cn The base deprotonates the N-H of the imidazole, generating an imidazolate anion which then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide to form the C-N bond. researchgate.net The synthesis of 5-chloro-2-pentanone itself can be achieved from α-acetyl-γ-butyrolactone and hydrogen chloride. google.com

Another powerful method is the aza-Michael addition of imidazole to an α,β-unsaturated ketone. researchgate.netnih.gov For this specific target, the reaction would involve adding imidazole to pent-3-en-2-one. researchgate.net This conjugate addition is a highly effective way to form the carbon-nitrogen bond at the N-1 position of the imidazole ring and can be catalyzed by various acids, bases, or even enzymes under mild conditions. researchgate.net

Reactant Selection and Optimization in Synthetic Sequences

The efficiency of the N-alkylation of imidazole is highly dependent on the reaction conditions. The choice of base is critical; common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and potassium hydroxide (B78521) (KOH). ciac.jl.cn Solid-supported bases like KOH on alumina (B75360) have been shown to facilitate the reaction under mild conditions. ciac.jl.cn

The selection of the solvent also plays a significant role. Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile are often used to dissolve the imidazole and the base, facilitating the formation of the imidazolate anion. google.com The nature of the leaving group on the pentanone chain is also important, with bromides and iodides being more reactive than chlorides. nih.gov

Optimization of the reaction involves balancing temperature, reaction time, and stoichiometry. While heating can increase the reaction rate, it may also lead to side products. The ambident nucleophilic nature of the imidazolate anion means that alkylation can sometimes lead to a mixture of regioisomers if the imidazole ring is unsymmetrically substituted, although this is not a concern for unsubstituted imidazole itself. otago.ac.nzreddit.com

Table 3: Factors Influencing N-Alkylation of Imidazole

| Parameter | Options/Considerations | Effect on Reaction | Reference |

|---|---|---|---|

| Base | NaH, K₂CO₃, KOH, Organic tertiary amines | Strength of base affects rate of anion formation | ciac.jl.cngoogle.com |

| Solvent | DMF, Acetonitrile, Toluene | Influences solubility and reactivity of nucleophile | google.com |

| Alkylating Agent | R-Cl, R-Br, R-I | Reactivity order: I > Br > Cl | nih.gov |

| Temperature | Room Temperature to 140°C | Affects reaction rate and potential for side reactions | google.com |

Green Chemistry Approaches in 5-(1H-Imidazol-1-yl)pentan-2-one Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of imidazole-containing compounds to minimize environmental impact and enhance efficiency. These approaches focus on the use of safer solvents, catalytic methods, and maximizing atom economy.

Solvent-Free and Catalytic Methods for Enhanced Efficiency

Traditional N-alkylation of imidazoles often involves the use of volatile organic solvents and stoichiometric amounts of base, leading to significant waste generation. To address these drawbacks, several green alternatives have been developed that can be applied to the synthesis of 5-(1H-imidazol-1-yl)pentan-2-one.

One promising approach is the use of solvent-free reaction conditions . The reaction of imidazole with an appropriate electrophile, such as 5-halopentan-2-one, can be carried out in the absence of a solvent, often with the assistance of a solid catalyst. For instance, basic catalysts like potassium hydroxide impregnated on alumina have been shown to be effective for the N-alkylation of imidazole under mild conditions ciac.jl.cn. Similarly, alkali-metal doped carbons (e.g., Na+- and Cs+-Norit) have been utilized as solid base catalysts in dry media for the N-alkylation of imidazole, demonstrating high yields of N-alkylated products researchgate.net. The use of ultrasound in conjunction with these solid-base catalysts can further enhance reaction rates and yields researchgate.net.

Phase-transfer catalysis (PTC) also presents a green alternative, enabling the reaction between the water-soluble imidazole salt and the organic-soluble alkylating agent. This can be performed under solvent-free conditions or in aqueous media, reducing the reliance on hazardous organic solvents. The use of surfactants like sodium dodecyl sulfate (SDS) in an aqueous basic medium can enhance the reaction rate by mitigating solubility issues between the reactants fao.orgresearchgate.net.

Continuous flow processes offer another avenue for the green and sustainable production of N-alkyl imidazoles. Utilizing acidic zeolite catalysts in a flow reactor allows for the continuous synthesis of the desired product with simple work-up procedures and the potential for solvent reuse. In such a system, an alcohol, which can serve as both the alkylating agent precursor and the solvent, is passed with imidazole over a heated catalyst bed thalesnano.com. While this method is more suited for simple alkyl groups, it highlights the potential of flow chemistry in greener pharmaceutical intermediate synthesis.

Table 1: Comparison of Catalytic Methods for N-Alkylation of Imidazole

| Catalytic System | Reaction Conditions | Advantages | Potential Application for 5-(1H-Imidazol-1-yl)pentan-2-one Synthesis |

| KOH/Al₂O₃ | Mild, solvent-free | Reusable catalyst, good yields ciac.jl.cn | Reaction of imidazole with 5-halopentan-2-one. |

| Alkali-metal doped carbons | Dry media, thermal or ultrasound activation | High yields, solvent-free researchgate.net | Reaction of imidazole with 5-halopentan-2-one. |

| SDS in aqueous NaOH | Aqueous medium | Avoids volatile organic solvents, enhanced reaction rate fao.orgresearchgate.net | Reaction of imidazole with 5-halopentan-2-one in an aqueous system. |

| Acidic Zeolite (Flow) | High temperature, continuous flow | Sustainable production, simple work-up thalesnano.com | Potentially adaptable for the synthesis using a pentanol derivative. |

Atom Economy and Sustainability Metrics in Synthetic Design

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.

The most direct synthesis of 5-(1H-imidazol-1-yl)pentan-2-one would involve the N-alkylation of imidazole with a suitable 5-substituted pentan-2-one. A common example of such a reaction is a nucleophilic substitution (Sₙ2) reaction.

Proposed Synthesis:

Imidazole + 5-Chloropentan-2-one → 5-(1H-Imidazol-1-yl)pentan-2-one + HCl

Imidazole + 5-Chloropentan-2-one + NaOH → 5-(1H-Imidazol-1-yl)pentan-2-one + NaCl + H₂O

The percent atom economy can be calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Let's calculate the atom economy for this proposed synthesis:

Table 2: Atom Economy Calculation for the Synthesis of 5-(1H-Imidazol-1-yl)pentan-2-one

| Reactant / Product | Chemical Formula | Molecular Weight ( g/mol ) |

| Imidazole | C₃H₄N₂ | 68.08 |

| 5-Chloropentan-2-one | C₅H₉ClO | 120.58 |

| Sodium Hydroxide | NaOH | 39.997 |

| Total Reactant MW | 228.657 | |

| 5-(1H-Imidazol-1-yl)pentan-2-one | C₈H₁₂N₂O | 152.19 |

| Sodium Chloride | NaCl | 58.44 |

| Water | H₂O | 18.015 |

Calculation:

% Atom Economy = (152.19 / 228.657) x 100 = 66.56%

This calculation demonstrates that even with a high chemical yield, a significant portion of the reactant mass is converted into byproducts. Green chemistry approaches aim to improve this by designing reactions with higher atom economy, such as addition reactions where all reactant atoms are incorporated into the product. However, for a substitution reaction like this, the theoretical atom economy is inherently less than 100%.

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanism is crucial for optimizing reaction conditions and controlling product formation. The key transformation in the synthesis of 5-(1H-imidazol-1-yl)pentan-2-one is the N-alkylation of the imidazole ring.

Reaction Intermediates and Transition State Analysis

The N-alkylation of imidazole with an alkyl halide, such as 5-chloropentan-2-one, typically proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. In this concerted process, the nucleophilic nitrogen atom of the imidazole ring attacks the electrophilic carbon atom bearing the halogen, while the halide ion departs as the leaving group.

The reaction involves the formation of a transition state in which the C-N bond is partially formed and the C-Cl bond is partially broken. The geometry around the electrophilic carbon atom in the transition state is trigonal bipyramidal.

Quantum chemical calculations on the alkylation of imidazole with dimethyl carbonate have provided insights into the energy profile of such reactions. These studies suggest the formation of an initial complex between the nucleophile and the substrate, followed by the transition state, and then the products. The energy barrier for the reaction is a key determinant of the reaction rate researchgate.net. In the case of alkylation with 5-chloropentan-2-one, the transition state would involve the imidazole nitrogen attacking the primary carbon attached to the chlorine atom.

In the presence of a base, the imidazole can be deprotonated to form the imidazolate anion. This anion is a more potent nucleophile than neutral imidazole, which can significantly increase the reaction rate. The reaction of the imidazolate anion with the alkyl halide would still proceed through an Sₙ2 mechanism, but with a lower activation energy.

It is generally accepted that the alkylation of the free base imidazole follows an Sₑ2' process, while the imidazolate anion undergoes an Sₑ2cB mechanism otago.ac.nz. The choice of reaction conditions (neutral or basic) will therefore influence the nature of the nucleophile and the reaction kinetics.

Advanced Spectroscopic and Structural Elucidation of 5 1h Imidazol 1 Yl Pentan 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 5-(1H-Imidazol-1-yl)pentan-2-one, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would be employed for a complete structural assignment.

Predicted ¹H and ¹³C NMR Data

The following tables outline the predicted chemical shifts for 5-(1H-Imidazol-1-yl)pentan-2-one. These predictions are based on the analysis of similar structural motifs, such as N-alkylated imidazoles and aliphatic ketones. nih.govlibretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts (Predicted for CDCl₃ at 400 MHz)

| Atom Number | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1' | ~7.50 | s | - |

| H-4' | ~7.00 | t | ~1.3 |

| H-5' | ~6.85 | t | ~1.3 |

| H-5 | ~4.00 | t | ~7.0 |

| H-3 | ~2.50 | t | ~7.2 |

| H-1 | ~2.15 | s | - |

Table 2: Predicted ¹³C NMR Chemical Shifts (Predicted for CDCl₃ at 100 MHz)

| Atom Number | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~208.0 |

| C-1' | ~137.0 |

| C-5' | ~129.0 |

| C-4' | ~119.0 |

| C-5 | ~46.0 |

| C-3 | ~42.0 |

| C-1 | ~30.0 |

Two-dimensional NMR experiments are essential for unambiguously assigning the predicted signals and confirming the molecule's covalent structure. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling, typically through two or three bonds. sdsu.edu For 5-(1H-Imidazol-1-yl)pentan-2-one, a COSY spectrum would be expected to show correlations between H-5 and H-4, and between H-4 and H-3, confirming the integrity of the pentyl chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com This would allow for the definitive assignment of each protonated carbon in Table 2 by correlating its signal with the corresponding, already assigned proton signal from Table 1. For instance, the proton signal at ~4.00 ppm (H-5) would correlate with the carbon signal at ~46.0 ppm (C-5).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to four bonds, making it invaluable for identifying quaternary carbons and piecing together molecular fragments. sdsu.edu Key HMBC correlations would include:

The methyl protons (H-1) to the carbonyl carbon (C-2).

The methylene (B1212753) protons H-3 to the carbonyl carbon (C-2).

The methylene protons H-5 to the imidazole (B134444) carbons C-1' and C-5'.

The imidazole proton H-1' to carbons C-4' and C-5'.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close in space, providing crucial information about the molecule's preferred conformation. rsc.org One would expect to see NOE correlations between protons on adjacent carbons of the pentyl chain (e.g., H-5 with H-4). The flexibility of the alkyl chain would likely result in multiple conformations in solution.

Solid-State NMR (ssNMR) is a powerful technique for studying molecules in their crystalline state. vub.be Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment, intermolecular interactions (like hydrogen bonding), and the presence of different crystalline forms (polymorphism). vub.beresearchgate.net For 5-(1H-Imidazol-1-yl)pentan-2-one, high-resolution ¹H and ¹³C ssNMR could differentiate between distinct crystalline packing arrangements, which may influence the material's physical properties. To date, no ssNMR studies have been published for this specific compound.

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting

The vibrational spectrum of 5-(1H-Imidazol-1-yl)pentan-2-one would be dominated by features from its two key functional groups.

Carbonyl (C=O) Group: Aldehydes and ketones exhibit a strong, sharp absorption band in the IR spectrum corresponding to the C=O stretching vibration. libretexts.org For an aliphatic ketone like 5-(1H-Imidazol-1-yl)pentan-2-one, this peak is expected around 1715 cm⁻¹. dntb.gov.ua

Imidazole Ring: The imidazole ring gives rise to several characteristic vibrations. These include C-H stretching vibrations above 3000 cm⁻¹, C=N and C=C ring stretching vibrations typically in the 1400-1600 cm⁻¹ region, and various in-plane and out-of-plane ring deformation modes. mdpi.com

Table 3: Predicted Characteristic Vibrational Frequencies (IR/Raman)

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| ~3120 | Imidazole C-H Stretch | Medium | Medium |

| ~2950 | Alkyl C-H Stretch | Medium-Strong | Medium-Strong |

| ~1715 | Ketone C=O Stretch | Strong | Medium |

| ~1500-1580 | Imidazole Ring Stretch (C=N, C=C) | Medium-Strong | Strong |

| ~1450 | CH₂ Bending (Scissoring) | Medium | Medium |

The flexibility of the pentyl chain can give rise to different rotational isomers (conformers). While challenging to resolve, subtle shifts in the frequencies of C-C stretching and CH₂ rocking/twisting modes in the fingerprint region (below 1400 cm⁻¹) can sometimes be used to identify the presence of different conformers in varying environments (e.g., solution vs. solid state). nih.gov

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. imrpress.com For 5-(1H-Imidazol-1-yl)pentan-2-one (C₉H₁₄N₂O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm the formula.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and inducing fragmentation. The resulting fragmentation pattern provides valuable structural information. lifesciencesite.com

Predicted Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common pathway for ketones. miamioh.edu This could lead to two primary fragments:

Loss of a propyl-imidazole radical, resulting in an acylium ion [CH₃CO]⁺ at m/z 43.

Loss of a methyl radical, resulting in an acylium ion [M-15]⁺.

McLafferty Rearrangement: This characteristic rearrangement for carbonyl compounds involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. This would result in the formation of neutral acetone (B3395972) and a charged vinyl-imidazole species.

Cleavage within the Alkyl Chain: Simple cleavage along the alkyl chain can produce fragments corresponding to the loss of ethylene (B1197577) or other neutral alkyl fragments.

Imidazole Ring Fragmentation: The imidazole ring itself is relatively stable, but fragmentation can occur, often involving the loss of HCN or N₂ depending on the ionization mode. lifesciencesite.com

Table 4: Predicted Key Fragments in ESI-HRMS

| Predicted m/z | Possible Formula | Likely Origin |

|---|---|---|

| 167.1233 | [C₉H₁₅N₂O]⁺ | [M+H]⁺ (Protonated Molecule) |

| 125.0760 | [C₆H₉N₂]⁺ | [M+H - C₂H₄O]⁺ (McLafferty Rearrangement) |

| 81.0599 | [C₄H₅N₂]⁺ | Imidazolylmethyl cation |

| 68.0504 | [C₄H₆N]⁺ | Protonated Imidazole |

Isotopic Pattern Analysis for Elemental Composition

Mass spectrometry provides not only the molecular weight of a compound but also, through the analysis of isotopic patterns, a confirmation of its elemental formula. The molecular formula of 5-(1H-Imidazol-1-yl)pentan-2-one is C₈H₁₂N₂O. The presence of carbon, nitrogen, and oxygen atoms gives rise to a characteristic isotopic distribution in the mass spectrum.

The most abundant isotope of carbon is ¹²C, but it is naturally accompanied by approximately 1.1% of ¹³C. Similarly, while ¹⁴N is the most common nitrogen isotope, ¹⁵N exists with a natural abundance of about 0.37%. Oxygen has isotopes ¹⁷O (0.04%) and ¹⁸O (0.2%) in addition to the most abundant ¹⁶O.

For 5-(1H-Imidazol-1-yl)pentan-2-one, the monoisotopic mass (M), corresponding to the ion containing only the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), is calculated to be 152.0950 g/mol . The molecular ion peak cluster in a high-resolution mass spectrum would exhibit a prominent M+ peak at this m/z value.

The M+1 peak, resulting from the presence of one ¹³C, one ¹⁵N, or one ²H atom in a molecule, will have a predictable relative intensity. The probability of incorporating a ¹³C atom is the highest contributor to the M+1 peak. A simplified calculation for the expected relative intensity of the M+1 peak can be performed using the natural abundances of the isotopes. youtube.com

Table 1: Predicted Isotopic Distribution for the Molecular Ion of 5-(1H-Imidazol-1-yl)pentan-2-one

| Ion | m/z (Calculated) | Relative Intensity (%) | Contributing Isotopes |

| M | 152.0950 | 100 | ¹²C₈¹H₁₂¹⁴N₂¹⁶O |

| M+1 | 153.0980 | 9.63 | ¹³C¹²C₇¹H₁₂¹⁴N₂¹⁶O, ¹²C₈¹H₁₁²H¹⁴N₂¹⁶O, ¹²C₈¹H₁₂¹⁵N¹⁴N¹⁶O |

| M+2 | 154.0974 | 0.63 | ¹³C₂¹²C₆¹H₁₂¹⁴N₂¹⁶O, ¹²C₈¹H₁₂¹⁴N₂¹⁸O, etc. |

Note: The relative intensities are theoretical and can be calculated using specialized software for higher accuracy. The table illustrates the principle of isotopic pattern analysis.

The precise measurement of the m/z values and the correlation of the observed isotopic pattern with the theoretical distribution provide strong evidence for the elemental composition of the parent ion, confirming the chemical formula of 5-(1H-Imidazol-1-yl)pentan-2-one. scirp.orgscirp.org

Fragmentation Mechanism Elucidation via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique to elucidate the structure of a molecule by analyzing its fragmentation patterns. uab.edu In an MS/MS experiment, the molecular ion of 5-(1H-Imidazol-1-yl)pentan-2-one (m/z 152.1) would be isolated and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The fragmentation pathways are governed by the relative stabilities of the resulting ions and neutral losses. For this compound, fragmentation is expected to occur at several key positions.

The structure of 5-(1H-Imidazol-1-yl)pentan-2-one features a ketone functional group and an N-alkylated imidazole ring, both of which will influence the fragmentation. whitman.edulibretexts.org

Expected Fragmentation Pathways:

Alpha-Cleavage adjacent to the Ketone: A common fragmentation pathway for ketones is the cleavage of the C-C bond alpha to the carbonyl group. libretexts.org This can lead to the formation of an acylium ion.

Loss of a propyl radical (•C₃H₇) would result in a fragment at m/z 81.05 (C₄H₅N₂⁺).

Loss of the imidazolylpropyl radical would lead to a fragment at m/z 43.02 (CH₃CO⁺).

McLafferty Rearrangement: Ketones with a γ-hydrogen can undergo a McLafferty rearrangement. youtube.com In this case, a hydrogen atom from the C4 position of the pentyl chain can be transferred to the carbonyl oxygen, followed by the cleavage of the β-bond, leading to the loss of a neutral propene molecule (C₃H₆) and the formation of a radical cation at m/z 110.06 (C₅H₈N₂O⁺•).

Cleavage at the Imidazole Ring: The imidazole ring itself is relatively stable, but fragmentation can be initiated by cleavage of the bond between the nitrogen and the pentyl chain. nih.gov This could lead to the formation of an imidazolium (B1220033) cation at m/z 69.04 (C₃H₅N₂⁺).

Cleavage within the Alkyl Chain: Fragmentation can also occur along the pentyl chain, leading to a series of smaller fragment ions.

Table 2: Predicted Major Fragment Ions of 5-(1H-Imidazol-1-yl)pentan-2-one in MS/MS

| m/z (Calculated) | Proposed Formula | Proposed Fragmentation Pathway |

| 110.06 | C₅H₈N₂O⁺• | McLafferty Rearrangement (Loss of C₃H₆) |

| 81.05 | C₄H₅N₂⁺ | α-cleavage at the ketone (Loss of •C₃H₇) |

| 69.04 | C₃H₅N₂⁺ | Cleavage of the N-alkyl bond |

| 43.02 | C₂H₃O⁺ | α-cleavage at the ketone (Loss of •C₅H₉N₂) |

The analysis of these characteristic fragment ions allows for the detailed structural confirmation of 5-(1H-Imidazol-1-yl)pentan-2-one. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

Single Crystal X-ray Diffraction for Solid-State Structure

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. iosrjournals.org Obtaining a suitable single crystal of 5-(1H-Imidazol-1-yl)pentan-2-one would provide a wealth of information about its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.

While a specific crystal structure for 5-(1H-Imidazol-1-yl)pentan-2-one is not publicly available, we can infer potential structural features based on related compounds. The molecule possesses significant conformational flexibility due to the pentyl chain. The dihedral angles between the imidazole ring and the alkyl chain will be a key feature of its conformation.

In the solid state, the molecules would likely pack in a way that maximizes stabilizing intermolecular interactions. These could include:

Hydrogen Bonding: Although there are no classic hydrogen bond donors like N-H or O-H in the molecule itself, the nitrogen atom in the imidazole ring (N-3) can act as a hydrogen bond acceptor. rsc.org In the presence of co-crystallizing agents with hydrogen bond donors, or if the compound crystallizes as a hydrate, hydrogen bonds would play a significant role in the crystal packing. iucr.org

van der Waals Forces: These forces will be significant due to the alkyl chain and the surface area of the molecule.

π-π Stacking: The imidazole ring is an aromatic system and could participate in π-π stacking interactions with neighboring imidazole rings, which is a common feature in the crystal structures of imidazole derivatives. rsc.org

Table 3: Hypothetical Crystallographic Data for 5-(1H-Imidazol-1-yl)pentan-2-one

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 |

| Z (molecules/unit cell) | 4 |

Note: This table presents hypothetical data based on common values for similar organic molecules and serves to illustrate the type of information obtained from a single crystal X-ray diffraction experiment. iosrjournals.orgjsac.or.jp

Co-crystallization Studies and Polymorphism Research

The ability of 5-(1H-Imidazol-1-yl)pentan-2-one to form co-crystals and exhibit polymorphism is of significant interest, particularly from a materials science and pharmaceutical perspective.

Co-crystallization:

Co-crystallization involves combining the target molecule with a "co-former" to create a new crystalline solid with potentially different physical properties. semanticscholar.org The imidazole ring in 5-(1H-Imidazol-1-yl)pentan-2-one is an excellent site for forming co-crystals due to the basicity of the N-3 atom, which can act as a hydrogen bond acceptor. nih.govtbzmed.ac.ir

Potential co-formers could include:

Dicarboxylic Acids: Succinic acid, maleic acid, or glutaric acid could form strong hydrogen bonds between their carboxylic acid groups and the imidazole nitrogen. researchgate.net

Phenols: Simple phenols or substituted phenols could also act as hydrogen bond donors.

The formation of co-crystals can be achieved through various methods such as solvent evaporation, grinding, or slurry crystallization. tbzmed.ac.ir Characterization of the resulting solids would be performed using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) spectroscopy to confirm the formation of a new crystalline phase.

Polymorphism:

Polymorphism is the ability of a compound to exist in more than one crystalline form. researchgate.net Different polymorphs of the same compound can have different stabilities, melting points, and solubilities. Given the conformational flexibility of the pentyl chain and the potential for different intermolecular packing arrangements, it is plausible that 5-(1H-Imidazol-1-yl)pentan-2-one could exhibit polymorphism.

A polymorphism screen would involve crystallizing the compound under a wide variety of conditions (e.g., different solvents, temperatures, and crystallization rates) and analyzing the resulting solids by PXRD and thermal methods to identify different crystalline forms. The study of polymorphism is crucial for controlling the physical properties of a solid material.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of 5-(1H-Imidazol-1-yl)pentan-2-one. These calculations provide information about the molecule's geometry, stability, and electronic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By utilizing functionals such as B3LYP with basis sets like 6-31G(d,p) or 6-31++G(d,p), it is possible to optimize the molecular geometry of 5-(1H-Imidazol-1-yl)pentan-2-one and calculate various electronic properties. researchgate.netmdpi.com For similar imidazole (B134444) derivatives, DFT calculations have been instrumental in determining optimized structural parameters, vibrational frequencies, and electronic properties. researchgate.netmdpi.com

The calculated electronic properties can offer predictions about the molecule's reactivity. For instance, the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify electrophilic and nucleophilic sites within the molecule. In many organic molecules, regions of negative potential, often associated with heteroatoms like nitrogen and oxygen, indicate sites susceptible to electrophilic attack, while regions of positive potential highlight areas prone to nucleophilic attack.

Table 1: Predicted Electronic Properties of an Imidazole Derivative using DFT (Note: The following data is for a representative imidazole derivative, (E)-1-(1H-imidazol-1-yl) and (3-(1H-indol-2-yl))prop-2-en-1-one, and serves as an illustrative example for the type of data obtainable for 5-(1H-Imidazol-1-yl)pentan-2-one.)

| Property | Value |

| Electronegativity (χ) | 4.7212 eV |

| Chemical Hardness (η) | 1.2458 eV |

| Softness (S) | 0.4023 eV |

| Electrophilicity Index (ω) | 3.789 eV |

| Data sourced from a study on a related imidazole derivative. researchgate.net |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate energetic and spectroscopic data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed for smaller molecules or for refining the results obtained from DFT. These methods are particularly useful for calculating precise bond energies, reaction enthalpies, and spectroscopic constants, which can be compared with experimental data for validation. For complex molecules, a common approach is to use a combination of methods, where initial geometry optimization is performed with DFT, followed by single-point energy calculations with a higher-level ab initio method.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of 5-(1H-Imidazol-1-yl)pentan-2-one over time, offering a view of its conformational flexibility and interactions with its environment.

The flexible pentanone chain attached to the imidazole ring allows for multiple conformations. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. For other imidazole derivatives, conformational analysis has been performed by scanning potential energy surfaces along rotatable bonds to find the lowest energy conformer. researchgate.net Such studies are crucial for understanding how the molecule might interact with biological targets, as different conformations can exhibit different binding affinities.

Furthermore, the imidazole ring can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms. While for 1H-imidazole the tautomers are degenerate, substitution can lift this degeneracy. Computational methods can predict the relative energies of these tautomers, providing insight into their equilibrium populations.

The behavior of 5-(1H-Imidazol-1-yl)pentan-2-one can be significantly influenced by its solvent environment. MD simulations can explicitly model the solvent molecules, allowing for the study of solute-solvent interactions, such as hydrogen bonding between the imidazole nitrogen or the ketone oxygen and protic solvents. For other organic ligands, MD simulations have been used to study specific hydrogen bonding interactions in different solvents. jlu.edu.cn

Alternatively, implicit solvent models, such as the Polarizable Continuum Model (PCM), can be used in conjunction with quantum chemical calculations to account for the bulk effect of the solvent on the molecule's properties. youtube.com These models treat the solvent as a continuous dielectric medium, which can be a computationally efficient way to assess the impact of solvent polarity on the electronic structure and stability of the molecule.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive. For a related imidazole derivative, the calculated HOMO-LUMO gap was found to be 3.4788 eV, indicating a potential for charge transfer within the molecule. researchgate.net Another study on a different compound reported an energy gap of 3.08 eV, suggesting significant chemical reactivity. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies (Note: This data is for (E)-1-(1H-imidazol-1-yl) and (3-(1H-indol-2-yl))prop-2-en-1-one and is illustrative for 5-(1H-Imidazol-1-yl)pentan-2-one.)

| Orbital | Energy (eV) |

| HOMO | -5.9636 |

| LUMO | -2.4857 |

| HOMO-LUMO Gap | 3.4788 |

| Data sourced from a study on a related imidazole derivative. researchgate.net |

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential (I ≈ -EHOMO), electron affinity (A ≈ -ELUMO), electronegativity (χ = (I+A)/2), chemical hardness (η = (I-A)/2), and the electrophilicity index (ω = χ²/2η). These descriptors provide a quantitative measure of the molecule's reactivity and can be used to compare its behavior with other compounds.

Reaction Mechanism Modeling through Potential Energy Surface Exploration

The study of a chemical reaction's mechanism, including the identification of transition states and intermediates, is fundamentally centered on the exploration of the potential energy surface (PES). A PES is a mathematical or graphical representation of a system's energy in terms of its geometry. researchgate.net For a molecule like 5-(1H-Imidazol-1-yl)pentan-2-one, which possesses multiple reactive sites—the imidazole ring, the keto group, and the aliphatic chain—PES exploration can elucidate various possible reaction pathways, such as isomerization, decomposition, or interactions with other molecules.

Quantum chemical methods are indispensable for mapping the PES and identifying stationary points, which typically involve two minima (reactants and products) and a transition state connecting them. researchgate.net Methods like Density Functional Theory (DFT) are frequently employed to optimize the geometries of molecular clusters and describe the effects of intermolecular interactions. javeriana.edu.co For instance, studies on imidazole-based ionic liquids have utilized DFT to explore the PES for CO2 capture, revealing how CO2 molecules aggregate around the imidazole ring. javeriana.edu.co Similarly, the interaction of 5-(1H-Imidazol-1-yl)pentan-2-one with various substrates or reactants could be modeled.

The process of exploring the PES for a reaction involving 5-(1H-Imidazol-1-yl)pentan-2-one would typically involve the following steps:

Identification of Reactants and Products: Defining the starting and ending points of the chemical transformation of interest.

Locating Stationary Points: Using computational algorithms to find the equilibrium geometries of the reactants, products, and any intermediates, as well as the transition state structures that connect them. This involves ensuring the minima have no imaginary frequencies and transition states have exactly one.

Reaction Path Following: Tracing the path of minimum energy from the transition state down to the corresponding reactants and products to confirm the connection.

Calculation of Activation Energies: Determining the energy barrier of the reaction by calculating the energy difference between the transition state and the reactants.

Advanced techniques such as automated PES exploration can discover novel reaction pathways without predefined knowledge. chemrxiv.org These methods use reactive molecular dynamics simulations to map out complex reaction networks, which could be applied to understand the thermal decomposition or oxidation chemistry of 5-(1H-Imidazol-1-yl)pentan-2-one. chemrxiv.org For example, the study of the imidazole + CO2 van der Waals complex using explicitly correlated coupled-cluster methods (CCSD(T)-F12) has provided detailed insights into intermolecular potential energy profiles and equilibrium geometries, a methodology that could be adapted to study the interactions of 5-(1H-Imidazol-1-yl)pentan-2-one. researchgate.net

Non-Linear Optical (NLO) Properties and Molecular Polarizability Studies

Non-linear optical (NLO) materials are of significant interest due to their potential applications in photonics and optoelectronics. Organic molecules, particularly those with donor-pi-acceptor architectures, can exhibit large NLO responses. The imidazole ring can act as an electron donor, and when combined with an acceptor group through a conjugated system, it can lead to significant NLO properties.

The key quantities that characterize a molecule's NLO response are the molecular polarizability (α) and the first hyperpolarizability (β). Computational chemistry provides a direct route to calculate these properties. DFT is a widely used method for this purpose, often employing functionals like B3LYP with appropriate basis sets such as 6-31++G(d,p). niscpr.res.in

Molecular Polarizability (α): This property describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a tensor quantity, but often the average polarizability is discussed. The polarizability can be calculated by summing the contributions from each atom type, with parameters optimized to reproduce experimental molecular polarizabilities. nih.gov Studies on imidazole itself show that its polarizability is influenced by factors like the orientation in an electric field. researchgate.net

First Hyperpolarizability (β): This is a measure of the second-order NLO response and is responsible for phenomena like second-harmonic generation (SHG). A large β value is a primary indicator of a promising NLO material. Calculations for various imidazole derivatives have shown that their hyperpolarizability is sensitive to their molecular structure. niscpr.res.inresearchgate.net For example, a small HOMO-LUMO energy gap often correlates with a larger hyperpolarizability, as it facilitates intramolecular charge transfer (ICT), a key mechanism for NLO activity in many organic molecules. niscpr.res.in

Geometry Optimization: Obtaining the ground-state structure of the molecule using a method like DFT.

Calculation of NLO Properties: Performing frequency-dependent calculations to determine the dipole moment (μ), polarizability (α), and first hyperpolarizability (β).

The table below presents theoretical data for related imidazole and chalcone (B49325) compounds, illustrating the typical values obtained from such calculations. These studies demonstrate that imidazole derivatives can possess significant NLO properties, suggesting that 5-(1H-Imidazol-1-yl)pentan-2-one may also exhibit interesting, albeit likely modest, NLO characteristics.

| Compound | Method | Dipole Moment (μ) [Debye] | Polarizability (α) [x10-24 esu] | First Hyperpolarizability (β) [x10-30 esu] | Reference |

|---|---|---|---|---|---|

| (E)-1-(1H-imidazol-1-yl)-3-(1H-indol-2-yl)prop-2-en-1-one | DFT/B3LYP/6-31++G(d,p) | - | - | - | niscpr.res.in |

| 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol | TD-DFT/B3LYP/6-31+G(d,p) | - | - | - | researchgate.net |

| Fused-Triazine Derivative 3 | DFT | 2.76 | 10.75 | - | nih.gov |

| Fused-Triazine Derivative 5 | DFT | 6.96 | 6.09 | - | nih.gov |

| Ruthenium-Azobenzene Complex C | DFT/LANL2DZ/6-31G | - | - | 12414.87 | analis.com.my |

Chemical Reactivity and Transformation Mechanisms

Reactions Involving the Imidazole (B134444) Nitrogen and Ring System

The imidazole moiety of 5-(1H-imidazol-1-yl)pentan-2-one exhibits reactivity at both its nitrogen atoms and the carbon atoms of the ring.

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the N-3 nitrogen of the imidazole ring makes it nucleophilic and susceptible to reactions with electrophiles.

N-Alkylation: The imidazole ring can be alkylated at the N-3 position by reacting 5-(1H-imidazol-1-yl)pentan-2-one with alkyl halides. google.comnih.gov This reaction typically proceeds by an SN2 mechanism. The choice of solvent and base can influence the reaction's efficiency. For instance, using a non-polar aromatic solvent and a base at elevated temperatures can facilitate the alkylation. google.com The use of potassium hydroxide (B78521) impregnated on alumina (B75360) has also been reported as a mild and efficient method for N-alkylation of imidazoles. ciac.jl.cn Studies on unsymmetrical imidazoles have shown that the regioselectivity of N-alkylation is influenced by steric and electronic factors of substituents on the imidazole ring, as well as the nature of the alkylating agent and reaction medium. otago.ac.nz

N-Acylation: Similarly, N-acylation can occur at the N-3 position when the compound is treated with acylating agents like acyl chlorides or anhydrides. youtube.com The resulting N-acylimidazolium species are highly reactive and can serve as effective acyl transfer agents. nih.gov The initial attack of the acyl electrophile occurs on the pyridine-like nitrogen (N-3). youtube.com

| Reaction Type | Reagents | Key Features |

| N-Alkylation | Alkyl halides | Can be performed using various bases and solvents. google.comciac.jl.cn |

| N-Acylation | Acyl chlorides, Anhydrides | Forms reactive N-acylimidazolium intermediates. youtube.comnih.gov |

Electrophilic Aromatic Substitution on the Imidazole Ring

The imidazole ring is an electron-rich aromatic system and can undergo electrophilic aromatic substitution. The substitution typically occurs at the C-4 or C-5 positions, as attack at C-2 leads to a less stable intermediate. globalresearchonline.netuobabylon.edu.iq The presence of the alkyl ketone side chain at the N-1 position can influence the regioselectivity of these reactions. Common electrophilic substitution reactions for imidazoles include nitration, sulfonation, and halogenation. uobabylon.edu.iq

Palladium-Catalyzed Cross-Coupling Reactions at Imidazole Carbon Sites

Modern synthetic methods allow for the functionalization of the C-H bonds of the imidazole ring through palladium-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the imidazole ring, typically C-2, C-4, or C-5. rsc.orgacs.org For instance, direct C-5 arylation of N-substituted imidazoles with aryl chlorides can be achieved using palladium complexes with specific phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands. acs.org The general mechanism for these reactions involves oxidative addition of the aryl halide to the palladium catalyst, followed by coordination of the imidazole, C-H activation, and reductive elimination to form the coupled product and regenerate the catalyst. rsc.orgyoutube.com

Reactions at the Ketone Functionality

The ketone group in 5-(1H-imidazol-1-yl)pentan-2-one is a key site for a variety of nucleophilic addition and enolate-based reactions.

Nucleophilic Addition Reactions (e.g., Aldol (B89426), Grignard)

The carbonyl carbon of the ketone is electrophilic and readily attacked by nucleophiles. masterorganicchemistry.compressbooks.pub

Aldol Reaction: In the presence of a base or acid catalyst, the ketone can act as an electrophile in an aldol reaction with an enol or enolate of another carbonyl compound. wikipedia.orgorganic-chemistry.org This reaction forms a β-hydroxy ketone, a valuable synthetic intermediate. The reaction proceeds via the nucleophilic attack of the enolate on the carbonyl carbon. wikipedia.org Cross-aldol reactions, where two different carbonyl compounds are used, can also be performed, often with strategies to control the regioselectivity. nih.gov

Grignard Reaction: Grignard reagents (organomagnesium halides) are potent nucleophiles that add to the carbonyl carbon of the ketone. masterorganicchemistry.commasterorganicchemistry.com The initial product is a magnesium alkoxide, which upon acidic workup yields a tertiary alcohol. The presence of the imidazole ring's acidic N-H proton can interfere with the Grignard reagent, which is also a strong base. chemicalforums.com Therefore, protection of the imidazole N-H or the use of excess Grignard reagent may be necessary. Alternatively, specialized reaction conditions, such as the use of base-stable imidazolium (B1220033) ionic liquids, have been developed to facilitate Grignard reactions with carbonyl compounds bearing acidic protons. organic-chemistry.org

| Reaction | Nucleophile | Product |

| Aldol Addition | Enol or Enolate | β-Hydroxy ketone |

| Grignard Reaction | Organomagnesium Halide | Tertiary alcohol |

Enolate Chemistry and Alpha-Functionalization

The protons on the carbon atoms alpha to the ketone (C-1 and C-3) are acidic and can be removed by a base to form an enolate. masterorganicchemistry.comwikipedia.org Enolates are versatile nucleophiles that can react with a variety of electrophiles. fiveable.me

Formation and Reactivity: The formation of the enolate can be controlled to favor either the kinetic or thermodynamic product. A strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the less substituted (kinetic) enolate, while a weaker base at higher temperatures allows for equilibration to the more substituted (thermodynamic) enolate. organic-chemistry.orgwikipedia.org

Alpha-Functionalization: Once formed, the enolate can be reacted with various electrophiles to introduce functional groups at the alpha position. fiveable.menih.gov For example, reaction with an alkyl halide leads to α-alkylation, and reaction with a halogen source leads to α-halogenation. These reactions are fundamental for elaborating the carbon skeleton and introducing further functionality into the molecule. masterorganicchemistry.comfiveable.me

Reductive and Oxidative Transformations of the Carbonyl Group

The chemical behavior of 5-(1H-Imidazol-1-yl)pentan-2-one is significantly influenced by the reactivity of its ketone carbonyl group. This functional group is susceptible to both reduction and oxidation, leading to a variety of molecular structures.

Reductive Transformations: The carbonyl group can be readily reduced to a secondary alcohol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) are effective for this transformation, converting the ketone into 5-(1H-imidazol-1-yl)pentan-2-ol. This reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.

Another important reductive pathway is reductive amination (also known as reductive alkylation). organic-chemistry.org This process involves the reaction of the ketone with an amine, such as ammonia (B1221849), to form an intermediate imine, which is then reduced in situ to an amine. masterorganicchemistry.comyoutube.com Using a reagent like sodium cyanoborohydride (NaBH₃CN), which selectively reduces iminiums over ketones, allows for a one-pot synthesis. masterorganicchemistry.com This reaction converts 5-(1H-Imidazol-1-yl)pentan-2-one into 5-(1H-imidazol-1-yl)pentan-2-amine. Iridium complexes with formic acid as a hydrogen source are also highly effective catalysts for this transformation. kanto.co.jp

Oxidative Transformations: The Baeyer-Villiger oxidation is a key oxidative reaction for ketones, converting them into esters using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidants like Oxone. wikipedia.orgnumberanalytics.comresearchgate.net The reaction involves the insertion of an oxygen atom into a carbon-carbon bond adjacent to the carbonyl group. nih.gov The regioselectivity of this reaction is determined by the migratory aptitude of the adjacent alkyl groups, with the group better able to stabilize a positive charge migrating preferentially. organic-chemistry.org For 5-(1H-Imidazol-1-yl)pentan-2-one, the migratory aptitude order is generally tertiary alkyl > secondary alkyl > primary alkyl > methyl. organic-chemistry.org Therefore, the 4-(1H-imidazol-1-yl)propyl group (a primary alkyl) has a higher migratory aptitude than the methyl group. This results in the formation of 1-(1H-imidazol-1-yl)propan-2-yl acetate.

Intermolecular and Intramolecular Cyclization Reactions

The structure of 5-(1H-Imidazol-1-yl)pentan-2-one, featuring both a nucleophilic imidazole ring and an electrophilic carbonyl group connected by a flexible alkyl chain, allows for various cyclization reactions.

Intramolecular Cyclization: An important potential reaction is intramolecular cyclization, driven by the nucleophilic character of the N-3 atom of the imidazole ring. Under acidic or thermal conditions, the N-3 nitrogen can attack the carbonyl carbon. This is followed by dehydration to yield a fused, bicyclic aromatic system. This type of reaction is known for N-propargylaminopyridines, which cyclize to form imidazo[1,2-a]pyridines. researchgate.net For 5-(1H-Imidazol-1-yl)pentan-2-one, the reaction would proceed via an initial nucleophilic attack to form a hydroxyl intermediate. Subsequent elimination of water would lead to the formation of a 6,7-dihydro-5-methyl-5H-pyrrolo[1,2-a]imidazol-4-ium cation. This transformation creates a rigid, fused heterocyclic structure from a flexible linear chain.

Intermolecular Cyclization: In the presence of a base, 5-(1H-Imidazol-1-yl)pentan-2-one can undergo intermolecular reactions. The most common of these is the aldol condensation. A base can abstract an α-proton from the carbon adjacent to the carbonyl group (C-1 or C-3), generating an enolate. This enolate can then act as a nucleophile, attacking the carbonyl carbon of another molecule of 5-(1H-Imidazol-1-yl)pentan-2-one. The resulting aldol addition product can subsequently dehydrate upon heating to form an α,β-unsaturated ketone, a key intermediate in the synthesis of more complex molecules.

Furthermore, the core imidazole structure can be built through multi-component reactions like the Debus-Radziszewski synthesis, which combines a dicarbonyl, an aldehyde, and ammonia to form substituted imidazoles. wikipedia.org While this describes the formation of the imidazole ring itself, related principles can be applied where the ketone functionality of 5-(1H-Imidazol-1-yl)pentan-2-one acts as a building block in further cyclization reactions to create more complex heterocyclic systems. rsc.orgnih.gov

Reaction Kinetics and Thermodynamic Analysis

Reaction Kinetics: The kinetics of reactions involving imidazoles, such as N-alkylation, are crucial for optimizing reaction conditions. Kinetic studies on the N-alkylation of imidazole with 1-bromobutane (B133212) have been performed, establishing the activation energy for the reaction. researchgate.net The use of ultrasound has been shown to increase reaction rates compared to conventional thermal methods. researchgate.net Factors influencing the rate of such reactions include the basicity of the catalyst and the reaction temperature. researchgate.netresearchgate.net

For the transformations of 5-(1H-Imidazol-1-yl)pentan-2-one, kinetic analysis would involve monitoring the concentration of the reactant over time to determine the rate law and the rate constant (k). The activation energy (Ea) could then be determined by studying the temperature dependence of the rate constant, following the Arrhenius equation.

Thermodynamic Analysis: Thermodynamic analysis, often supported by computational methods like Density Functional Theory (DFT), helps predict the spontaneity and position of equilibrium for a reaction. Key parameters include the change in Gibbs Free Energy (ΔG), Enthalpy (ΔH), and Entropy (ΔS). A negative ΔG indicates a spontaneous reaction.

Computational studies on the atmospheric oxidation of imidazole have been used to explore complex, branched reaction mechanisms and calculate product distributions. rsc.org Similarly, DFT calculations have been employed to determine the optimized geometry, stability, and electronic properties of novel imidazole derivatives. nih.gov For example, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can describe the charge transfer that occurs within a molecule, indicating its reactivity. nih.gov Such computational approaches could be applied to the cyclization or oxidation reactions of 5-(1H-Imidazol-1-yl)pentan-2-one to predict the most stable products and intermediates.

Table of Compounds

Coordination Chemistry and Ligand Properties

Chelating Behavior with Transition Metal Ions

The presence of both a nitrogen and an oxygen donor atom separated by a flexible alkyl chain suggests that 5-(1H-imidazol-1-yl)pentan-2-one can act as a chelating ligand, forming a stable ring structure with a metal ion. The length and flexibility of the pentyl chain would allow it to form a thermodynamically favorable chelate ring.

A closely related ligand, 1,5-bis(1H-benzimidazol-2-yl)pentan-3-one, which features benzimidazole (B57391) groups and a central ketone, has been shown to coordinate with various transition metals. In its complexes with Fe(III), Co(II), and Zn(II), it acts as a bidentate ligand, while with Cu(II), it behaves as a tridentate ligand. doi.org This suggests that 5-(1H-imidazol-1-yl)pentan-2-one could exhibit similar versatility in its coordination modes.

Copper(II) Complexes: Copper(II) complexes with nitrogen-containing heterocyclic ligands are widespread. researchgate.netnih.govresearchgate.netnih.govmdpi.comacs.org Given the affinity of Cu(II) for both nitrogen and oxygen donors, it is highly probable that 5-(1H-imidazol-1-yl)pentan-2-one would form stable complexes with this metal ion. The coordination geometry around the Cu(II) center would likely be square planar or distorted octahedral, depending on the stoichiometry and the presence of other co-ligands. Spectroscopic techniques such as UV-Vis and EPR would be crucial for characterizing the electronic environment of the copper ion in such a complex.

Zinc(II) Complexes: Zinc(II), having a d¹⁰ electronic configuration, is flexible in its coordination geometry, commonly adopting tetrahedral or octahedral arrangements. nih.govnih.gov It readily forms complexes with N-heterocyclic ligands. nih.gov The interaction of 5-(1H-imidazol-1-yl)pentan-2-one with Zn(II) would likely result in the formation of discrete complexes or coordination polymers, depending on the reaction conditions. NMR spectroscopy would be a key tool for characterizing the resulting diamagnetic complexes.

Gold(I/III) Complexes: Gold(I) typically forms linear, two-coordinate complexes, while Au(III) prefers a square planar geometry. shu.ac.uk Both oxidation states are known to form complexes with N-donor ligands. nih.govresearchgate.netacs.org The coordination of 5-(1H-imidazol-1-yl)pentan-2-one to gold would likely involve the imidazole (B134444) nitrogen. The softer nature of gold might favor coordination with the nitrogen over the harder oxygen of the ketone.

A hypothetical data table for potential complexes is presented below:

| Metal Ion | Predicted Coordination Number | Likely Geometry | Potential Characterization Techniques |

| Copper(II) | 4 or 6 | Square Planar or Distorted Octahedral | UV-Vis, EPR, X-ray Crystallography |

| Zinc(II) | 4 or 6 | Tetrahedral or Octahedral | NMR, X-ray Crystallography |

| Gold(I) | 2 | Linear | NMR, X-ray Crystallography |

| Gold(III) | 4 | Square Planar | NMR, X-ray Crystallography |

The flexibility of the pentyl chain is a critical feature of 5-(1H-imidazol-1-yl)pentan-2-one. This flexibility allows the ligand to bend and rotate to satisfy the geometric preferences of different metal ions. acs.org For instance, it could adapt to form a smaller chelate ring in a cis-configured square planar complex or span a larger distance in an octahedral complex. This conformational adaptability is a known feature of flexible bis(imidazole) ligands used in the construction of coordination polymers. acs.orgresearchgate.netacs.org

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of the metal complexes of 5-(1H-imidazol-1-yl)pentan-2-one would be primarily determined by the nature of the metal ion.

Copper(II) Complexes: A mononuclear Cu(II) complex would be paramagnetic with one unpaired electron. The electronic spectrum would be expected to show a broad d-d transition in the visible region, the position of which would be sensitive to the coordination environment.

Zinc(II) Complexes: As Zn(II) is a d¹⁰ ion, its complexes would be diamagnetic and colorless, unless charge-transfer bands are present.

Gold(I) and Gold(III) Complexes: Complexes of Au(I) (d¹⁰) and Au(III) (d⁸) are typically diamagnetic. Gold complexes are known for their interesting photoluminescent properties, which could be a potential area of investigation for complexes of this ligand.

Supramolecular Assembly via Coordination Bonds

The bifunctional nature of 5-(1H-imidazol-1-yl)pentan-2-one, possessing both a coordinating imidazole ring and a potentially coordinating ketone group, makes it a candidate for the construction of supramolecular structures.

While a single 5-(1H-imidazol-1-yl)pentan-2-one ligand is more likely to act as a chelating agent to a single metal center, it could potentially act as a bridging ligand to form coordination polymers. This is particularly true if the ketone oxygen coordinates to one metal ion and the imidazole nitrogen to another. The flexibility of the spacer would be crucial in determining the dimensionality and topology of the resulting framework. acs.orgacs.org The extensive research on flexible bis(imidazole) ligands demonstrates their utility in forming 1D, 2D, and 3D MOFs. acs.orgresearchgate.netacs.org It is conceivable that under appropriate conditions, 5-(1H-imidazol-1-yl)pentan-2-one could also be used to build such extended structures.

The self-assembly of metal ions and this ligand would be governed by the coordination preferences of the metal, the stoichiometry of the reactants, and the reaction conditions (e.g., solvent, temperature). The imidazole group is a well-known component in supramolecular chemistry, capable of forming not only coordination bonds but also participating in hydrogen bonding, which can further direct the self-assembly process. nih.govresearchgate.netmdpi.comresearchgate.net The resulting frameworks could adopt a variety of topologies, from simple 1D chains to more complex 2D or 3D networks. The final structure would be a delicate balance of these directing forces.

Catalytic Applications

Role as an Organocatalyst

The structural features of 5-(1H-Imidazol-1-yl)pentan-2-one, specifically the presence of a basic imidazole (B134444) nitrogen and a carbonyl group, suggest its potential as an organocatalyst. Imidazole and its derivatives are known to catalyze a variety of organic reactions through mechanisms involving nucleophilic catalysis or general base catalysis. The ketone functionality in the pentan-2-one chain could also participate in catalysis, for instance, through enamine or enolate intermediates. Research in the broader field of imidazole-containing organocatalysts has shown their efficacy in reactions such as acyl transfer, aldol (B89426) reactions, and Michael additions. While specific studies focusing solely on 5-(1H-Imidazol-1-yl)pentan-2-one as an organocatalyst are not extensively documented, the principles established for related structures provide a strong foundation for its potential applications.

Metal-Ligand Complex Catalysis

The imidazole nitrogen atom in 5-(1H-Imidazol-1-yl)pentan-2-one is an excellent donor for metal ions, making it a valuable ligand in coordination chemistry and homogeneous catalysis. The flexible pentyl chain allows the imidazole group to coordinate to a metal center while the rest of the molecule can adopt various conformations, potentially influencing the steric and electronic environment of the catalytic site.

C-H Activation and Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. nih.gov The efficiency and selectivity of these reactions are heavily reliant on the nature of the ligands coordinated to the palladium center. Imidazole-based ligands, particularly N-heterocyclic carbenes (NHCs) derived from imidazoles, have proven to be highly effective in this context. While 5-(1H-Imidazol-1-yl)pentan-2-one is not an NHC, its imidazole moiety can serve as a potent neutral ligand for palladium.

In the context of C-H activation and cross-coupling, the ligand plays a crucial role in stabilizing the active catalytic species and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.gov The steric and electronic properties of the imidazole ligand can be tuned to optimize catalytic activity. For instance, the use of bulky phosphine (B1218219) ligands has been shown to promote the formation of highly reactive, coordinatively unsaturated palladium species. nih.gov Similarly, the substituent on the imidazole ring of a ligand like 5-(1H-Imidazol-1-yl)pentan-2-one could influence the catalytic performance. Research on related imidazo[1,5-a]imidazol-2-one scaffolds has demonstrated their successful application in Suzuki-Miyaura cross-coupling reactions, highlighting the potential of such nitrogen-rich heterocyclic systems in catalysis. researchgate.net

Asymmetric Catalysis with Chiral Derivatives

The development of chiral catalysts for asymmetric synthesis is a major goal in chemistry. The structure of 5-(1H-Imidazol-1-yl)pentan-2-one offers several avenues for the introduction of chirality. For instance, resolution of racemic mixtures or asymmetric synthesis of the parent compound could yield enantiopure ligands. The chiral center could be located on the pentyl chain or on a substituent attached to the imidazole ring.

Chiral imidazole-containing ligands have been successfully employed in a range of asymmetric transformations. The defined stereochemistry of the ligand can effectively control the spatial arrangement of the reactants around the metal center, leading to the preferential formation of one enantiomer of the product. While specific examples utilizing chiral derivatives of 5-(1H-Imidazol-1-yl)pentan-2-one are not prevalent in the literature, the broader success of chiral 1H-imidazol-4(5H)-ones as pronucleophiles in asymmetric catalysis underscores the potential of this compound class. researchgate.net

Mechanism of Catalytic Action

Understanding the mechanism of a catalytic reaction is crucial for its optimization and the rational design of new catalysts. This involves characterizing the active species, determining the rate-limiting step, and quantifying the catalyst's efficiency and selectivity.

Active Site Characterization

For metal-catalyzed reactions involving 5-(1H-Imidazol-1-yl)pentan-2-one as a ligand, the active site would consist of the metal center coordinated to one or more molecules of the ligand, along with the substrates. Spectroscopic techniques such as NMR, IR, and X-ray crystallography are invaluable tools for characterizing the structure of the catalyst-substrate complex. For instance, in palladium-catalyzed cross-coupling reactions, the active catalyst is often a monoligated L1Pd(0) species, which is highly reactive and difficult to isolate. nih.gov Pre-catalysts, which are more stable, are typically used to generate the active species in situ. nih.gov

Turnover Frequency and Selectivity Studies

The efficiency of a catalyst is often quantified by its turnover number (TON) and turnover frequency (TOF). TON represents the total number of substrate molecules converted to product per molecule of catalyst, while TOF is the turnover number per unit time. sci-hub.se These parameters are critical for comparing the performance of different catalysts. sci-hub.se The selectivity of a catalyst refers to its ability to favor the formation of a specific product (regioselectivity, stereoselectivity, or chemoselectivity).

Below is a hypothetical data table illustrating the kind of information that would be sought in such studies.

| Catalyst System | Reaction | Substrate | Product | TON | TOF (s⁻¹) | Selectivity (%) |

| [Pd(OAc)₂] + 2 eq. L¹ | Suzuki Coupling | Aryl-Br | Biaryl | 950 | 0.26 | >99 |

| [Rh(COD)Cl]₂ + L¹ | Asymmetric Hydrogenation | Alkene | Chiral Alkane | 1000 | 1.39 | 95 (ee) |

| L¹ = 5-(1H-Imidazol-1-yl)pentan-2-one; L¹ = Chiral derivative of L¹ |

Biochemical and Mechanistic Biological Interactions

Enzyme-Substrate/Inhibitor Interaction Mechanisms (In Vitro Studies)

The potential for 5-(1H-Imidazol-1-yl)pentan-2-one to act as an enzyme inhibitor would be a primary area of investigation. The imidazole (B134444) moiety is a well-known feature in many enzyme inhibitors, often acting as a metal-coordinating group or participating in hydrogen bonding within the active site.

Mechanistic Investigations of Enzyme Inhibition

To determine if and how 5-(1H-Imidazol-1-yl)pentan-2-one inhibits a target enzyme, a series of kinetic studies would be performed. These experiments would differentiate between various modes of inhibition, such as competitive, non-competitive, and uncompetitive inhibition. libretexts.orgyoutube.com Each of these mechanisms has a distinct effect on the enzyme's kinetic parameters, specifically the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). youtube.com

Table 1: Expected Kinetic Profiles for Different Inhibition Mechanisms

| Inhibition Type | Effect on Kₘ | Effect on Vₘₐₓ | Description |

| Competitive | Increases | Unchanged | Inhibitor binds to the active site, competing with the substrate. libretexts.org |

| Non-competitive | Unchanged | Decreases | Inhibitor binds to an allosteric site, affecting the enzyme's catalytic efficiency regardless of substrate binding. libretexts.org |

| Uncompetitive | Decreases | Decreases | Inhibitor binds only to the enzyme-substrate complex. youtube.com |

This table is based on established principles of enzyme kinetics and does not represent experimental data for 5-(1H-Imidazol-1-yl)pentan-2-one.

Structure-Activity Relationship (SAR) Studies for Enzyme Binding

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. nih.govnih.gov For 5-(1H-Imidazol-1-yl)pentan-2-one, SAR studies would involve synthesizing and testing a series of analogues. Modifications would be systematically made to the imidazole ring, the pentanone chain, and the ketone group to probe their importance for enzyme binding. nih.gov This approach helps to identify the key pharmacophoric features required for potent and selective inhibition. psu.edu

Protein-Ligand Binding Kinetics and Thermodynamics

Beyond enzyme inhibition, understanding the direct binding of 5-(1H-Imidazol-1-yl)pentan-2-one to various proteins is fundamental. Techniques that measure the energetics and kinetics of these interactions provide deep insights into the molecular recognition process.

Binding Affinity Determination (e.g., ITC, SPR)

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful, label-free techniques for quantifying biomolecular interactions. nicoyalife.comreichertspr.comlabmanager.com

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n). labmanager.comembl-hamburg.de

Surface Plasmon Resonance (SPR): SPR is a highly sensitive method that measures changes in the refractive index at a sensor surface as a ligand flows over an immobilized protein. labmanager.comxantec.com It provides real-time kinetic data, including the association (kₐ) and dissociation (kₑ) rate constants, from which the equilibrium dissociation constant (Kₑ) can be calculated. reichertspr.comxantec.com

Table 2: Comparison of ITC and SPR for Binding Affinity Determination

| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |

| Primary Measurement | Heat change upon binding labmanager.com | Change in refractive index upon binding labmanager.com |

| Key Parameters Obtained | Kₐ, ΔH, ΔS, n embl-hamburg.de | kₐ, kₑ, Kₑ reichertspr.com |

| Immobilization | Not required (solution-based) labmanager.com | One binding partner is immobilized labmanager.com |

| Sample Consumption | Generally higher | Generally lower labmanager.com |

This table provides a general comparison of the techniques and is not based on data for 5-(1H-Imidazol-1-yl)pentan-2-one.

Conformational Changes Upon Binding

The binding of a ligand to a protein can induce conformational changes in either or both molecules. These structural rearrangements can be critical for the biological function or inhibition mechanism. Techniques such as circular dichroism (CD) spectroscopy, fluorescence spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy would be employed to detect and characterize any conformational changes in a target protein upon binding of 5-(1H-Imidazol-1-yl)pentan-2-one.

Receptor-Ligand Interaction Research (In Vitro/Cellular Mechanistic Focus)

Many drugs exert their effects by binding to specific receptors on the cell surface or within the cell. The imidazole scaffold is present in many compounds that target a variety of receptors. nih.govnih.gov